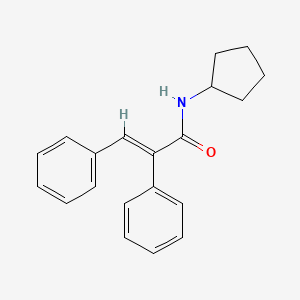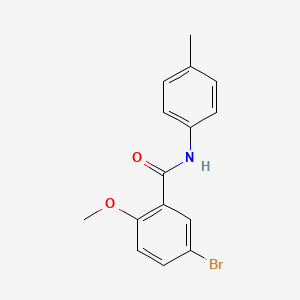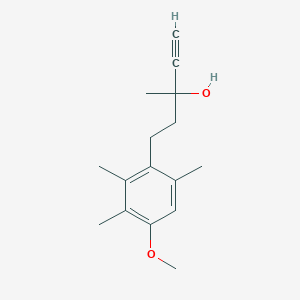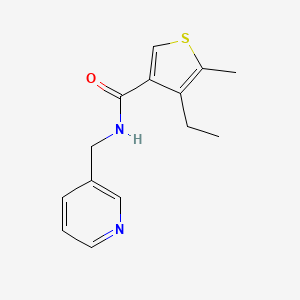
N-cyclopentyl-2,3-diphenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,3-diphenylacrylamide (CPA) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CPA is a derivative of diphenylacrylamide and is known for its unique chemical properties, which make it suitable for use in research applications.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2,3-diphenylacrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-cyclopentyl-2,3-diphenylacrylamide may help to increase the levels of neurotransmitters in the brain, which can improve cognitive function. N-cyclopentyl-2,3-diphenylacrylamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-diphenylacrylamide has been shown to have several biochemical and physiological effects. In animal studies, N-cyclopentyl-2,3-diphenylacrylamide has been shown to improve cognitive function and memory retention. It has also been shown to reduce inflammation and oxidative stress, which are associated with several diseases, including Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-2,3-diphenylacrylamide in lab experiments is its unique chemical properties, which make it suitable for a wide range of applications. N-cyclopentyl-2,3-diphenylacrylamide is also relatively easy to synthesize, and the yield and purity of the product can be easily controlled. However, one of the limitations of using N-cyclopentyl-2,3-diphenylacrylamide in lab experiments is its potential toxicity. N-cyclopentyl-2,3-diphenylacrylamide has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are several potential future directions for research involving N-cyclopentyl-2,3-diphenylacrylamide. One area of interest is the development of new drugs for the treatment of Alzheimer's disease. N-cyclopentyl-2,3-diphenylacrylamide has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for this disease. Another area of interest is the development of new catalysts for metal-catalyzed reactions. N-cyclopentyl-2,3-diphenylacrylamide has been used as a ligand in these reactions, and further research is needed to optimize its use in this application. Additionally, N-cyclopentyl-2,3-diphenylacrylamide may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these potential applications.
Synthesemethoden
N-cyclopentyl-2,3-diphenylacrylamide is synthesized through the reaction of cyclopentylamine with 2,3-diphenylacryloyl chloride. The reaction takes place under basic conditions, and the product is obtained through column chromatography. The purity and yield of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,3-diphenylacrylamide has been used in several scientific research studies due to its unique chemical properties. It has been used as a ligand in metal-catalyzed reactions, as a building block for the synthesis of novel organic compounds, and as a probe to study enzyme activity. N-cyclopentyl-2,3-diphenylacrylamide has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-cyclopentyl-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20(21-18-13-7-8-14-18)19(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,15,18H,7-8,13-14H2,(H,21,22)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVIFPLESEVOH-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-2,3-diphenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)

![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)

![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)



![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)